Dibutyl (2-hydroxyethyl)phosphonate

Description

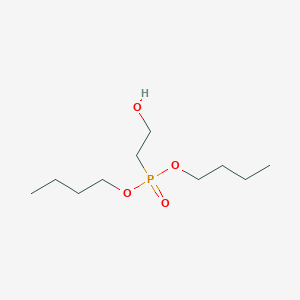

Structure

2D Structure

3D Structure

Properties

CAS No. |

51840-42-7 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

2-dibutoxyphosphorylethanol |

InChI |

InChI=1S/C10H23O4P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

DZKGOUAJGXBHRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CCO)OCCCC |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of Dibutyl 2 Hydroxyethyl Phosphonate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive method for determining the structure of molecules in solution. For organophosphorus compounds like dibutyl (2-hydroxyethyl)phosphonate, multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P, are essential for a complete structural assignment. huji.ac.ilyoutube.com

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis and Coupling Constant Determination

The analysis of one-dimensional NMR spectra provides critical information about the chemical environment of each nucleus and their connectivity through scalar (J) coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts are indicative of the carbon's local environment. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (¹JCP, ²JCP, ³JCP). One-bond ¹³C-¹¹P coupling constants can be quite large, often exceeding 100 Hz, providing unambiguous evidence of direct C-P bonds. jeol.com Simultaneous decoupling of both ¹H and ³¹P nuclei can simplify complex spectra and aid in the identification of carbon signals. jeol.com

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-1/2 nucleus, ³¹P NMR is a highly sensitive and informative technique for studying organophosphorus compounds. huji.ac.ilorganicchemistrydata.org The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents on the phosphorus atom. youtube.com For this compound, the ³¹P NMR spectrum typically shows a single resonance, often coupled to nearby protons if proton decoupling is not applied. The magnitude of these P-H coupling constants can provide further structural insights. huji.ac.il For instance, one-bond P-H couplings are typically in the range of 600 to 700 Hz. huji.ac.il

Interactive Data Table: Illustrative NMR Data for a Dibutyl Phosphonate (B1237965) Analog

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.0 | ³JHH = 7.2, ³JPH = 8.0 | O-CH₂ (butyl) |

| ¹H | ~1.6 | ³JHH = 7.5 | CH₂ (butyl) |

| ¹H | ~1.4 | ³JHH = 7.4 | CH₂ (butyl) |

| ¹H | ~0.9 | ³JHH = 7.3 | CH₃ (butyl) |

| ¹³C | ~67.0 | ²JCP = 6.5 | O-CH₂ (butyl) |

| ¹³C | ~32.5 | ³JCP = 5.8 | CH₂ (butyl) |

| ¹³C | ~18.7 | CH₂ (butyl) | |

| ¹³C | ~13.5 | CH₃ (butyl) | |

| ³¹P | ~25.0 | P=O |

Note: This table provides representative data and actual values may vary depending on the specific analog and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping and Proton-Phosphorus Correlations

Two-dimensional (2D) NMR experiments are instrumental in unraveling complex molecular structures by revealing correlations between different nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks within a molecule. wikipedia.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the alkyl chains in this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ³¹P. wikipedia.orgsdsu.edu An ¹H-¹³C HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to. Similarly, an ¹H-¹¹P HSQC can directly identify protons coupled to the phosphorus atom. yale.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to establish long-range (typically 2-4 bonds) correlations between protons and heteronuclei. wikipedia.orgsdsu.edu For this compound, an ¹H-¹³C HMBC would reveal correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular framework. Crucially, ¹H-¹¹P HMBC experiments can provide definitive evidence of proton-phosphorus connectivity through multiple bonds, confirming the assignment of the butoxy and hydroxyethyl (B10761427) groups attached to the phosphonate core.

Multinuclear NMR for Reaction Monitoring and Intermediate Identification in Complex Chemical Systems (e.g., Hydroxyapatite (B223615) Precursor Solutions)

The application of multinuclear NMR extends beyond static structural elucidation to the dynamic monitoring of chemical reactions. rsc.orgyoutube.commagritek.com In the synthesis of materials like hydroxyapatite (HAp), where organophosphonates can act as precursors, NMR is invaluable for tracking the transformation of starting materials and identifying transient intermediates. researchgate.netresearchgate.netscilit.com

By acquiring a series of ¹H, ¹³C, and ³¹P NMR spectra over time, researchers can follow the consumption of reactants, such as a phosphonate, and the emergence of new species. For instance, in a hydroxyapatite precursor solution, the hydrolysis of a diethyl hydrogen phosphonate has been monitored, leading to the identification of intermediates like acetyl 2-hydroxyethyl phosphonate and bis(2-hydroxyethyl) phosphonate. researchgate.net This ability to observe the evolution of the chemical system provides critical insights into reaction mechanisms and helps in optimizing reaction conditions for the formation of the desired product. Solid-state NMR can also be employed to characterize the final HAp product and any incorporated organic moieties. nih.govmdpi.com

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. For this compound, key vibrational modes include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the butyl and ethyl groups.

P=O stretch: A strong absorption band, usually found between 1200 and 1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C stretch: These vibrations typically appear in the fingerprint region, around 1000-1100 cm⁻¹.

C-O stretch: The stretching vibration of the C-O bond in the alcohol and ester moieties also appears in the fingerprint region.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of the experimental FT-IR bands. researchgate.net

Interactive Data Table: Typical FT-IR Vibrational Frequencies for a Dialkyl Phosphonate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Broad, Strong | ν(O-H) | Hydroxyl |

| ~2960 | Strong | νas(C-H) | Alkyl CH₃ |

| ~2930 | Strong | νas(C-H) | Alkyl CH₂ |

| ~2870 | Medium | νs(C-H) | Alkyl CH₃, CH₂ |

| ~1250 | Very Strong | ν(P=O) | Phosphoryl |

| ~1030 | Strong | ν(P-O-C) | Phosphonate Ester |

Note: This table provides representative data. ν = stretching, as = asymmetric, s = symmetric.

Raman Spectroscopy and its Complementarity in Molecular Characterization

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. irdg.org

For organophosphorus compounds, the P=O stretching vibration is also observable in the Raman spectrum. The P-O-C and C-C skeletal vibrations are also typically Raman active. In some cases, surface-enhanced Raman spectroscopy (SERS) can be used to significantly enhance the signal of molecules adsorbed on a metal surface, allowing for the detection of very low concentrations of organophosphorus compounds. orientjchem.orgacs.orgnih.gov The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound and its analogs. ufop.br

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry stands as a cornerstone for determining the molecular weight and probing the structural intricacies of this compound. Different ionization and analysis techniques offer complementary information.

High-resolution mass spectrometry, particularly when coupled with electrospray ionization (HRMS-ESI), is a powerful tool for the precise determination of the molecular mass of polar and nonvolatile organophosphorus compounds like this compound. mdpi.comnih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺, with minimal fragmentation, making it ideal for ascertaining the molecular formula with high accuracy. mdpi.comuni.lu

The high resolving power of instruments like Orbitrap or quadrupole-time-of-flight (QTOF) mass spectrometers allows for mass measurements with errors of less than 2 ppm, which is crucial for the unambiguous assignment of the elemental composition. mdpi.com For instance, the theoretical monoisotopic mass of this compound (C₁₀H₂₃O₄P) is 238.1305 Da. HRMS-ESI analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula. The technique's high sensitivity and minimal sample preparation requirements further enhance its suitability for analyzing such compounds. mdpi.comnih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 239.1383 | 161.9 |

| [M+Na]⁺ | 261.1202 | 168.8 |

| [M-H]⁻ | 237.1234 | 159.5 |

| [M+K]⁺ | 277.0942 | 169.0 |

| [M+H-H₂O]⁺ | 221.1277 | 155.2 |

| Data derived from predictive models for a similar compound, Diethyl (2-hydroxyethyl)phosphonate, and adjusted for this compound. The mass-to-charge ratio (m/z) is calculated based on the monoisotopic mass of this compound. |

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. restek.com For organophosphorus compounds like this compound, GC-MS can be employed to assess purity and identify any volatile impurities. nih.govnih.gov However, the inherent polarity and relatively low volatility of this compound, due to the hydroxyl group, may necessitate derivatization to improve its chromatographic behavior. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. chromatographyonline.com Electron ionization (EI) is a common ionization method used in GC-MS, which can cause extensive fragmentation of the molecule. nih.gov While this can make the identification of the molecular ion challenging, the resulting fragmentation pattern provides a unique "fingerprint" that is invaluable for structural elucidation and library matching. For a related compound, dibutyl butylphosphonate, prominent peaks in the mass spectrum are observed at m/z values of 29, 41, 57, and 83, corresponding to various alkyl fragments. nih.gov Similar fragmentation pathways involving the loss of butoxy and hydroxyethyl groups would be expected for this compound.

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode can significantly enhance the sensitivity and selectivity of GC-MS analysis, which is particularly useful for quantifying trace-level impurities. nih.gov

Theoretical Spectroscopic and Quantum Chemical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful complement to experimental spectroscopic data, offering deep insights into the geometric and electronic structure of this compound. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Geometry optimization using DFT, for example with the B3LYP functional and a 6-311++G(d,p) basis set, allows for the determination of the most stable three-dimensional conformation of the molecule. nih.govresearchgate.net This process is crucial as the relative energies of different conformational isomers can be significantly influenced by the optimization of bond angles and torsions. nih.gov For organophosphorus esters, the geometry around the phosphorus center and the orientation of the alkoxy and hydroxyethyl chains are of particular interest. researchgate.netnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These theoretical frequencies can then be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. wikipedia.orglibretexts.org This analysis partitions the total electron density among the constituent atoms, providing insight into the charge distribution and the nature of the chemical bonds. uni-muenchen.de

In this compound, the Mulliken charges would reveal the electronegative character of the oxygen atoms, which are expected to carry a partial negative charge, and the electropositive nature of the phosphorus and carbon atoms. The calculated charges can help in understanding the molecule's electrostatic potential and its interactions with other molecules. However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.deq-chem.com

Potential Energy Surface Scans for Conformational and Tautomeric Analysis

Potential Energy Surface (PES) scans are a powerful computational tool used to investigate the conformational landscape and tautomeric equilibria of molecules like this compound. q-chem.comq-chem.com A PES scan systematically varies specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining degrees of freedom to calculate the corresponding energy. q-chem.com This process maps out the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers for interconversion (saddle points). q-chem.com

For this compound, PES scans would primarily focus on the rotation around several key single bonds to identify the most stable spatial arrangements of the butyl and hydroxyethyl groups relative to the central phosphorus atom. The conformational landscape of analogous dialkyl phosphonates, such as dibutyl phosphonate (DBP), has been explored using computational methods validated by experimental data. researchgate.net Studies on DBP using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have shown that the conformational space is dominated by 'Gauche' (G) forms with respect to the O=P-O-C dihedral angles, a distinct feature compared to tri-alkyl phosphates where 'Trans' (T) isomers often have competing stability. researchgate.net This preference in phosphonates is influenced by complex stereoelectronic interactions.

The methodology for such an analysis involves:

Relaxed PES Scans: Systematically rotating key dihedral angles (e.g., P-O, C-C, C-O bonds) in discrete steps. At each step, the energy of the entire molecule is minimized. This helps identify low-energy pathways and stable conformers. q-chem.com

Frozen PES Scans: Similar to relaxed scans, but without geometry optimization at each step. While computationally less intensive, they provide a less realistic picture of the molecule's dynamics. q-chem.com

Beyond conformational analysis, PES scans are crucial for studying the tautomerism inherent in H-phosphonates. This compound can exist in a tautomeric equilibrium between the pentavalent phosphonate form [P(V)], containing a P=O double bond and a P-H bond (or in this case, a P-CH2CH2OH group), and a trivalent phosphite (B83602) form [P(III)], which has a P-OH group. nih.gov Computational studies on H-phosphonates have shown that the stability of these tautomers is highly dependent on the nature of the substituents on the phosphorus atom and the solvent environment. nih.gov Electron-withdrawing groups tend to favor the trivalent form, while electron-donating groups shift the equilibrium towards the pentavalent species. nih.gov The energy barrier for this proton transfer can be calculated using PES scans to understand the kinetics of the tautomerization process.

| Parameter | Dibutyl Phosphonate (DBP) Conformational Analysis researchgate.net |

| Computational Method | Density Functional Theory (DFT) |

| Level of Theory | B3LYP/6-311++G(d,p) |

| Subject of Analysis | Conformational landscape based on alkoxy strand orientations. |

| Key Finding | The potential energy surface is dominated by 'Gauche' conformers. |

| Validation | Results were validated against matrix isolation infrared spectroscopy data. |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Hydroxyalkylphosphonates

X-ray crystallography is the definitive experimental method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

For hydroxyalkylphosphonates that can be synthesized as stable, high-quality crystals, single-crystal X-ray diffraction provides unparalleled insight into their solid-state structure. This experimental data is crucial for validating and refining the results of theoretical computational studies, such as the PES scans discussed previously. The solid-state conformation represents a single, low-energy state that the molecule adopts within the crystal lattice, influenced by intermolecular forces like hydrogen bonding and van der Waals interactions.

Studies on analogous crystalline organophosphorus compounds have successfully elucidated their molecular structures. For example, the crystal structures of cis-5-hydroxy-2-phosphono-2,5-dihydrofurans, which are cyclic hydroxyalkylphosphonates, have been determined. researchgate.net These analyses provide precise data on the conformation of the phosphonate group and the stereochemistry of the hydroxyl group relative to the rest of the molecule. Similarly, X-ray crystallographic studies of 4-hydroperoxycyclophosphamide, a related organophosphorus compound, revealed that the hydroperoxy group occupies an axial position and the phosphoryl oxygen is equatorial, defining the molecule's stable conformation in the solid state. nih.gov

The structural information obtained from X-ray crystallography for a crystalline derivative of this compound or a close analog would include:

Unambiguous molecular conformation: The specific torsional angles adopted by the butyl and hydroxyethyl chains.

Intermolecular interactions: The presence and geometry of hydrogen bonds are particularly important for hydroxyalkylphosphonates. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the phosphoryl oxygen is a strong hydrogen bond acceptor. These interactions dictate the crystal packing and can influence the molecular conformation.

Precise bond parameters: Experimental values for P=O, P-O, P-C, C-O, and C-C bond lengths and angles.

This data serves as a critical benchmark for computational models and is fundamental to understanding the structure-property relationships of this class of compounds. researchgate.net

| Parameter | Example: X-ray Data for a cis-5-hydroxy-2-phosphono-2,5-dihydrofuran (C₂₄H₂₃O₅P) researchgate.net |

| Technique | Single-Crystal X-ray Diffraction |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Features Determined | - Precise bond lengths and angles for the phosphonate and dihydrofuran moieties. - Confirmation of the cis stereochemistry. - Detailed analysis of intermolecular hydrogen bonding and C-H···π interactions. |

| Significance | Provides experimental validation for theoretical calculations and reveals solid-state packing forces. |

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Strategies for Hydroxyalkylphosphonates with Enhanced Atom Economy and Selectivity

The synthesis of hydroxyalkylphosphonates is moving towards more sustainable and efficient methodologies. Future research is focused on overcoming the limitations of traditional methods by improving atom economy, reducing waste, and enhancing selectivity.

Key areas of development include:

Catalytic Innovations : The use of transition metal catalysts, such as palladium and copper, is being refined to enable milder reaction conditions and broader substrate scopes. For instance, palladium(0)-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters have shown promise. organic-chemistry.org Similarly, copper-catalyzed additions of H-phosphonate esters to boronic acids represent a move towards more efficient C-P bond formation. organic-chemistry.org Future work aims to develop non-noble metal catalysts (e.g., iron, nickel) that are more cost-effective and environmentally benign.

Organocatalysis : Organocatalyst-promoted reactions are gaining traction as a metal-free alternative for synthesizing phosphonates. nih.gov These methods can offer high stereoselectivity, which is crucial for creating chiral phosphonate (B1237965) derivatives for specialized applications.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times for phosphonate synthesis, often to less than 10 minutes, while maintaining high yields. organic-chemistry.org Further exploration of this technique could lead to scalable, energy-efficient production processes.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, safety, and scalability. Adapting existing phosphonate syntheses to flow chemistry is a significant area of future research.

Table 1: Comparison of Synthetic Strategies for Phosphonates

| Synthetic Strategy | Key Advantages | Areas for Future Development |

| Transition Metal Catalysis | High efficiency, broad substrate scope | Development of cheaper, earth-abundant metal catalysts; milder reaction conditions. |

| Organocatalysis | Metal-free, high stereoselectivity | Expansion of catalyst library; application to a wider range of phosphonate precursors. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Scale-up challenges; optimization for energy efficiency. organic-chemistry.org |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design for multiphasic reactions; integration of in-line purification. |

Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Phosphonate Reactions and Polymerization Processes

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in-situ characterization techniques allow researchers to observe reactions as they happen, providing invaluable insights.

Emerging techniques applicable to phosphonate chemistry include:

In-Situ Spectroscopy : Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels. In-situ electrochemical Raman spectroscopy, for example, can dynamically monitor the structural evolution of catalysts and intermediates in real-time. researchgate.net This allows for the tracking of reactant consumption, intermediate formation, and product generation without altering the reaction environment.

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) : This powerful surface-sensitive technique can analyze the elemental composition and chemical state of catalysts under realistic reaction conditions, rather than in a high vacuum. numberanalytics.com It is particularly useful for studying heterogeneous catalysis in phosphonate synthesis.

In-Situ Transmission Electron Microscopy (TEM) : For reactions involving nanoparticles or heterogeneous catalysts, in-situ TEM allows for the direct visualization of structural and morphological changes at the nanoscale during the reaction. numberanalytics.com

These techniques are critical for elucidating complex reaction pathways, identifying short-lived intermediates, and understanding the role of catalysts, ultimately guiding the rational design of more efficient synthetic protocols. researchgate.netmdpi.com

Computational Design and Prediction of Novel Phosphonate Structures with Tailored Functional Attributes for Specific Applications

Computational chemistry has become an indispensable tool for accelerating materials discovery. By simulating molecular structures and properties, researchers can design and screen novel phosphonate compounds in silico before committing to laboratory synthesis.

Key computational approaches include:

Density Functional Theory (DFT) : DFT is widely used to analyze the structural and electronic properties of phosphonate derivatives. nih.govresearchgate.net It can predict reactivity, interpret molecular interactions, and elucidate reaction mechanisms at the atomic level. nih.gov

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govresearchgate.net These models can predict attributes like toxicity or reactivity for newly designed phosphonate structures based on quantum chemical descriptors. nih.govresearchgate.net

Molecular Docking : This technique simulates the interaction between a molecule (like a phosphonate) and a target protein or receptor. It is invaluable in the design of phosphonates for biological applications, such as enzyme inhibitors or drug delivery agents. nih.gov

These computational methods enable the high-throughput screening of virtual libraries of phosphonate compounds, identifying promising candidates with specific, tailored functionalities for targeted applications, thereby saving significant time and resources. researchgate.net

Exploration of Dibutyl (2-hydroxyethyl)phosphonate in Smart Materials, Responsive Systems, and Self-Healing Polymers

The unique structure of this compound, featuring a reactive hydroxyl group and a polar phosphonate moiety, makes it an attractive building block for advanced functional materials.

Smart and Responsive Materials : The hydroxyl group can be readily used to incorporate the phosphonate into polymer backbones, such as polyurethanes or polyesters. The phosphonate group can impart properties like flame retardancy, improved adhesion to metal surfaces, and responsiveness to stimuli like pH or specific ions.

Self-Healing Polymers : A particularly promising area is the development of self-healing materials. The phosphonate group can participate in dynamic coordination bonds with metal ions, creating reversible crosslinks that allow the material to repair itself after damage. Furthermore, the chemistry of related molecules provides a blueprint. For example, polymers incorporating disulfide bonds, such as those derived from 2-hydroxyethyl disulfide, exhibit self-healing properties through dynamic disulfide exchange reactions. researchgate.netgoogle.com The structural similarity suggests that this compound could be integrated into polyurethane systems where its hydroxyl group reacts to form the polymer chain, and the phosphonate moiety contributes to dynamic bonding networks, enabling self-repair.

Table 2: Potential Roles of this compound in Functional Polymers

| Application Area | Functional Role of the Molecule | Potential Mechanism |

| Smart Materials | Stimuli-responsive monomer | The polar phosphonate group can interact with changes in pH or ion concentration, triggering a material response. |

| Adhesive Polymers | Adhesion promoter | The P=O and P-O-C groups can form strong coordinate or hydrogen bonds with metal or mineral surfaces. |

| Self-Healing Polymers | Dynamic crosslinking agent | The phosphonate moiety can form reversible bonds with metal ions or participate in dynamic covalent exchange. |

| Flame Retardant Polymers | Flame retardant additive/monomer | The phosphorus content contributes to char formation in the condensed phase during combustion. |

Bio-Inspired Synthesis and Biotechnological Applications of Hydroxyalkylphosphonates

Nature provides a rich source of inspiration for developing sustainable chemical processes and functional molecules. Bio-inspired and biotechnological approaches are emerging frontiers for the synthesis and application of hydroxyalkylphosphonates.

Bio-Inspired Synthesis : Researchers are exploring the use of biological systems like microorganisms (bacteria, fungi) and enzymes as "nano-factories" for chemical synthesis. mdpi.comfrontiersin.org While not yet widely applied to industrial phosphonate production, the principles of green chemistry derived from these systems—such as using water as a solvent, operating at ambient temperatures, and employing biodegradable catalysts—are guiding the development of next-generation synthetic routes. rsc.orgnih.gov

Biotechnological Applications : Organophosphonates, as structural analogues of amino acids and phosphates, have significant potential in biotechnology. nih.gov For example, α-hydroxyalkylphosphonates have been synthesized and screened for antimicrobial activity against various bacterial strains. nih.gov The structural features of this compound could be modified to enhance its biocompatibility and bioactivity, opening doors for its use in areas like drug delivery, biocompatible coatings for medical devices, or as a scaffold for tissue engineering.

Comprehensive Review and Meta-Analysis of Existing Research on this compound and its Broader Chemical Class

As research into this compound and related compounds accelerates, there is a growing need for a systematic consolidation of the existing literature. A comprehensive review and meta-analysis would serve to synthesize disparate findings, identify knowledge gaps, and establish a clear consensus on the state of the science.

The objectives of such a review would be to:

Systematically gather and evaluate all published studies on the synthesis, characterization, and application of this compound and similar hydroxyalkylphosphonates.

Apply a structured framework, similar to those used in other chemical and environmental health fields, to assess the quality and risk of bias in the included studies. nih.gov

Synthesize data across studies to identify trends in reaction efficiency, material properties, and performance in various applications.

Perform a meta-analysis where sufficient quantitative data exists, for example, on the flame retardant efficacy or mechanical properties imparted to polymers. researchgate.net

Clearly identify research gaps and provide evidence-based recommendations for future research priorities.

Such a study would be invaluable for researchers, industry professionals, and regulatory bodies, providing a definitive reference point and helping to strategically direct future efforts in this promising area of organophosphorus chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.